azanide;1,3-dimethyl-9H-purine-2,6-dione;ruthenium(8+);chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azanide;1,3-dimethyl-9H-purine-2,6-dione;ruthenium(8+);chloride typically involves the coordination of ruthenium with theophylline and azanide. One common method involves dissolving theophylline in ethanol and adding ruthenium chloride under controlled conditions. The reaction mixture is then stirred and heated to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. Advanced techniques like crystallization and chromatography may be employed for purification .
Chemical Reactions Analysis
Types of Reactions
Azanide;1,3-dimethyl-9H-purine-2,6-dione;ruthenium(8+);chloride can undergo various chemical reactions, including:
Oxidation: The ruthenium center can participate in oxidation reactions, potentially altering the oxidation state of the metal.
Reduction: The compound can also undergo reduction reactions, where the ruthenium center gains electrons.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction may produce lower oxidation state complexes. Substitution reactions can result in new complexes with different ligands .
Scientific Research Applications
Azanide;1,3-dimethyl-9H-purine-2,6-dione;ruthenium(8+);chloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to the unique properties of ruthenium.
Biology: The compound’s interaction with biological molecules makes it a candidate for studying enzyme inhibition and protein binding.
Medicine: Research is ongoing into its potential as an anti-cancer agent due to the cytotoxic properties of ruthenium complexes.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of azanide;1,3-dimethyl-9H-purine-2,6-dione;ruthenium(8+);chloride involves the interaction of the ruthenium center with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their function. The compound may also inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyluric acid: Similar to theophylline but with different substituents.
Ruthenium(III) chloride: A simpler ruthenium complex without theophylline and azanide.
Theophylline: The base molecule without coordination to ruthenium and azanide.
Uniqueness
Azanide;1,3-dimethyl-9H-purine-2,6-dione;ruthenium(8+);chloride is unique due to the combination of theophylline and ruthenium, which imparts distinct chemical and biological properties.
Biological Activity
The compound azanide; 1,3-dimethyl-9H-purine-2,6-dione; ruthenium(8+); chloride represents a class of metal complexes that have garnered attention for their potential biological activities, particularly in the fields of oncology and neuroprotection. Ruthenium-based compounds are being studied as alternatives to traditional platinum-based drugs due to their unique properties, including lower toxicity and enhanced selectivity toward cancer cells.
Ruthenium complexes exhibit various mechanisms of action that contribute to their biological activity:
- Anticancer Activity : Ruthenium compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death. The interaction with cellular components such as DNA and proteins plays a crucial role in this process .
- Neuroprotective Effects : Certain ruthenium complexes have shown promise in protecting neuronal cells from toxic agents, such as β-amyloid aggregates associated with Alzheimer's disease. This is achieved by inhibiting the aggregation of amyloid peptides and scavenging their toxic effects .
In Vitro Studies
-
Cytotoxicity Against Cancer Cells :
- Various studies have demonstrated that ruthenium complexes possess significant cytotoxic effects against a range of cancer cell lines. For instance, compounds derived from azanide showed lower IC50 values compared to traditional chemotherapeutics like cisplatin, indicating higher potency against specific cancer types .
- Table 1 summarizes the cytotoxicity data for selected ruthenium complexes:
Compound IC50 (µM) Cancer Cell Line Azanide-Ruthenium Complex 30 A2780 (Ovarian Cancer) PMRU20 25 Cortical Neurons KP1019 50 HCT116 (Colon Cancer) - Neuroprotective Activity :
In Vivo Studies
In vivo experiments using zebrafish models have shown that certain ruthenium complexes do not exhibit significant systemic toxicity while maintaining anticancer efficacy. For example, JHOR11 was effective against colon cancer xenografts without notable side effects .
Case Studies
-
Ruthenium Complexes in Cancer Therapy :
- A study investigating the effects of various ruthenium complexes on human ovarian carcinoma cells highlighted their ability to overcome multidrug resistance (MDR). The complexes demonstrated selective cytotoxicity towards cancer cells while sparing non-tumorigenic cell lines, suggesting a favorable therapeutic index .
- Neuroprotection Against Alzheimer’s Disease :
Properties
Molecular Formula |
C7H18ClN9O2Ru+2 |
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Molecular Weight |
396.8 g/mol |
IUPAC Name |
azanide;1,3-dimethyl-9H-purine-2,6-dione;ruthenium(8+);chloride |
InChI |
InChI=1S/C7H8N4O2.ClH.5H2N.Ru/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;;;;;;;/h3H,1-2H3,(H,8,9);1H;5*1H2;/q;;5*-1;+8/p-1 |
InChI Key |
NOZKLQIVUAGQBZ-UHFFFAOYSA-M |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2.[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Ru+8] |
Origin of Product |
United States |
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